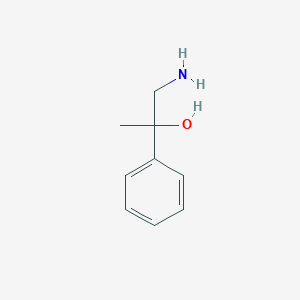

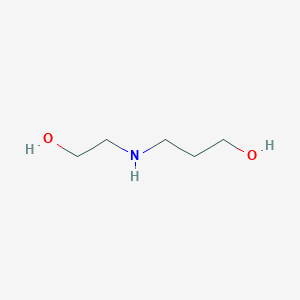

3-((2-Hydroxyethyl)amino)propanol

Description

The compound "3-((2-Hydroxyethyl)amino)propanol" is structurally related to various amino alcohols that have been the subject of research due to their interesting properties and potential applications. While the exact compound is not directly studied in the provided papers, related compounds such as 3-amino-1-propanol have been analyzed for their molecular structure, synthesis, and physical properties .

Synthesis Analysis

The synthesis of related compounds often involves the reduction of intermediate products or the coupling of different molecular fragments. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, which share a similar backbone to "this compound," are synthesized through the reduction of hydroxyimino derivatives using zinc dust and formic acid . Another example is the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride, which is achieved by a coupling reaction followed by reduction and hydrolysis . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure and conformation of amino alcohols are crucial for their chemical behavior and potential applications. For 3-amino-1-propanol, a related compound, studies have shown that it can exist in different conformations depending on the phase (gas, liquid, or solid) and the presence of intramolecular hydrogen bonding . These conformations are determined using techniques such as ab initio calculations, Raman, and infrared spectroscopy, as well as electron diffraction and microwave spectroscopy .

Chemical Reactions Analysis

The reactivity of amino alcohols can lead to the formation of various derivatives and complexes. For example, diorganotin(IV) compounds have been synthesized using tridentate ligands derived from hydroxyamino propanoates . The reactivity of "this compound" would likely be similar, allowing it to form complexes with metals or undergo reactions with electrophiles and nucleophiles due to the presence of both amino and hydroxyl functional groups.

Physical and Chemical Properties Analysis

The physical properties of amino alcohols, such as polymorphism and phase behavior, are important for their practical applications. The compound 3-amino-1-propanol exhibits polymorphism, with different crystalline forms depending on the temperature and cooling rates . These properties are characterized using techniques like differential scanning calorimetry, powder X-ray diffraction, and Raman spectroscopy . The physical and chemical properties of "this compound" would likely be influenced by its ability to form hydrogen bonds and its molecular conformation.

Scientific Research Applications

Hydrogen Bonding and Polymorphism in Amino Alcohol Salts

A study by Podjed and Modec (2022) explored the hydrogen bonding and polymorphism of amino alcohol salts, including compounds related to 3-((2-Hydroxyethyl)amino)propanol. Their research highlighted the importance of amino alcohols in forming stable crystalline structures through hydrogen bonding, which is crucial for developing materials with specific physical properties. The study indicates the potential of such compounds in designing new materials with tailored features Podjed & Modec, 2022.

Catalysis for Eco-friendly Processes

Blasco-Jiménez et al. (2010) investigated amino-grafted metallosilicate materials, including derivatives of this compound, as basic catalysts for eco-friendly chemical processes. Their findings suggest that such compounds can significantly enhance the efficiency of sustainable chemical reactions, thereby contributing to the development of green chemistry Blasco-Jiménez et al., 2010.

Modification of Polymeric Materials

Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through a condensation reaction with various amino compounds, including this compound-related molecules. This modification aimed to improve the hydrogels' physical properties for potential medical applications. Their research demonstrates the versatility of amino alcohols in modifying polymeric materials to achieve desired characteristics Aly & El-Mohdy, 2015.

Corrosion Inhibition

Herrag et al. (2010) studied the inhibitory effect of this compound derivatives on the corrosion of mild steel. Their research identified these compounds as effective corrosion inhibitors, highlighting their potential in protecting metal surfaces from degradation in industrial applications Herrag et al., 2010.

Orthogonal Protection Strategy for Functional Groups

Ramesh, Bhat, and Chandrasekaran (2005) utilized a derivative of this compound for the orthogonal protection of hydroxyl and amino functionalities in organic synthesis. This strategy enables selective deprotection of functional groups, which is crucial for the stepwise construction of complex organic molecules Ramesh, Bhat, & Chandrasekaran, 2005.

properties

IUPAC Name |

3-(2-hydroxyethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c7-4-1-2-6-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPJFPROEPHIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

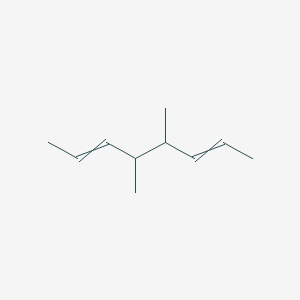

C(CNCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172948 | |

| Record name | 3-((2-Hydroxyethyl)amino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19344-29-7 | |

| Record name | 3-[(2-Hydroxyethyl)amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19344-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Hydroxyethyl)amino)propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019344297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2-Hydroxyethyl)amino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-hydroxyethyl)amino]propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)